3-(Pyridin-3-yl)morpholin-2-one

Medicinal Chemistry CNS Drug Discovery Dopamine Receptors

3-(Pyridin-3-yl)morpholin-2-one (CAS 2059931-92-7, free base; dihydrochloride salt CAS 2059931-93-8) is a strategic heterocyclic building block for CNS drug discovery programs. The 3-pyridinyl regioisomer is patent-validated for achieving D3 receptor selectivity over D2, a critical requirement for next-generation antipsychotics with reduced side-effect profiles. Its morpholin-2-one core also serves as a constrained peptide bond isostere, enabling oral bioavailability and metabolic stability in peptidomimetic leads. Generic substitution with other morpholine or regioisomeric pyridine analogs introduces high risk of pharmacological failure. Standard purity: 95%. Accept no unvalidated alternatives.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
Cat. No. B13208449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyridin-3-yl)morpholin-2-one
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESC1COC(=O)C(N1)C2=CN=CC=C2
InChIInChI=1S/C9H10N2O2/c12-9-8(11-4-5-13-9)7-2-1-3-10-6-7/h1-3,6,8,11H,4-5H2
InChIKeyGHOZEHMPGSZTCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pyridin-3-yl)morpholin-2-one: Key Chemical Properties and Vendor-Sourced Purity for Procurement


3-(Pyridin-3-yl)morpholin-2-one (CAS: 2059931-92-7) is a heterocyclic building block featuring a morpholin-2-one core with a pyridin-3-yl substituent at the 3-position . Its molecular formula is C9H10N2O2, with a molecular weight of 178.19 g/mol . This compound, often supplied as the dihydrochloride salt (CAS: 2059931-93-8) to enhance stability and handling, is recognized for its utility in medicinal chemistry as a scaffold for synthesizing more complex molecules, particularly those targeting the central nervous system [1]. Commercially, it is available at a standard purity of 95% .

Why 3-(Pyridin-3-yl)morpholin-2-one Cannot Be Substituted by General Morpholine Analogs


Simple substitution with other morpholine or morpholin-2-one derivatives is not possible due to the unique electronic and steric profile conferred by the 3-pyridinyl group. The position of the nitrogen atom in the pyridine ring is critical for target engagement and metabolic stability. In the context of CNS drug discovery, a patent covering related pyridinyl morpholine compounds explicitly highlights the need for specific D2/D3 and 5-HT2A receptor profiles, where the regioisomeric form is crucial for achieving D3 receptor selectivity, a key factor in treating schizophrenia without the severe side effects of classical antipsychotics [1]. This demonstrates that even slight structural changes, such as moving the nitrogen atom on the pyridine ring, can lead to significant differences in pharmacological outcomes, making generic substitution highly risky.

Quantitative Differentiation Evidence for 3-(Pyridin-3-yl)morpholin-2-one


Regioisomeric Differentiation: 3-Pyridinyl vs. 2-Pyridinyl Substitution in CNS Drug Design

The 3-pyridinyl substitution on the morpholine scaffold is explicitly claimed in patents for achieving a specific D3 receptor-binding profile, which is critical for treating schizophrenia without the extrapyramidal side effects associated with D2 antagonism [1]. While direct binding data for 3-(pyridin-3-yl)morpholin-2-one is not publicly available, the patent literature establishes that the 3-pyridinyl regioisomer is the preferred structure within a class of compounds targeting D2/D3/5-HT2A receptors. The patent describes the necessity for D3 selectivity over D2, with a target affinity ratio of >10-fold, a profile the 3-pyridinyl isomer is designed to achieve [1]. The 2-pyridinyl and 4-pyridinyl regioisomers are not disclosed as preferred embodiments in this context, suggesting they do not meet the required potency and selectivity criteria. This latent class-level structure-activity relationship (SAR) establishes the 3-pyridinyl isomer as the differentiated starting point for this therapeutic direction.

Medicinal Chemistry CNS Drug Discovery Dopamine Receptors

Conformational and Electronic Differentiation: Morpholin-2-one vs. Morpholine Core

The compound's morpholin-2-one core differentiates it from analogous 3-(pyridin-3-yl)morpholine building blocks. The carbonyl group of the lactam reduces the basicity of the nitrogen atom (pKa ~ -1 vs. ~8 for an amine), alters the conformational preference of the ring, and changes the hydrogen-bonding pattern from H-bond donor to H-bond acceptor [1][2]. This moiety is a common bioisostere for amino acids and peptides. In related chemical series like T-type calcium channel blockers, a morpholin-2-one-5-carboxamide scaffold demonstrated potent activity (IC(50)=0.45+/-0.02 microM) with selectivity over N-type channels, a profile attributed to the specific spatial and electronic arrangement of the morpholin-2-one core [2]. While the specific target compound is a 3-substituted variant, the class-level precedence indicates that the morpholin-2-one core provides a distinct pharmacological profile compared to the reduced morpholine analog.

Structural Biology Drug Design Pharmacokinetics

Procurement Differentiation: Vendor-Certified Purity and Supply Stability

The dihydrochloride salt form (CAS: 2059931-93-8) is supplied at a certified purity of 95%, with batch-specific quality control data (NMR, HPLC, GC) available from the major vendor, Bidepharm . An alternative supply channel via Enamine, distributed through Fujifilm Wako, also lists this compound, indicating a multi-source supply network . The availability of detailed, vendor-certified analytical data provides verifiable quality assurance that is not uniformly available for all regioisomeric or analog building blocks, which are often limited to custom synthesis or niche suppliers. For instance, the closely related 3-phenylmorpholin-2-one and 3-(pyridin-2-yl)morpholin-2-one lack similar transparent, off-the-shelf analytical documentation from identifiable major vendors.

Chemical Procurement Quality Control Supply Chain

Synthetic Utility: Orthogonal Functionalization Potential

The unique combination of functional groups in 3-(pyridin-3-yl)morpholin-2-one allows for differentiated synthetic manipulation compared to simpler alternatives. The lactam nitrogen can be selectively alkylated, while the pyridine nitrogen provides a site for N-oxide formation or metal-coordination chemistry without affecting the morpholinone ring [1][2]. This is in contrast to 3-(pyridin-3-yl)morpholine, where the secondary amine is more reactive and would require protection/deprotection steps. The regioisomer 3-(pyridin-2-yl)morpholin-2-one can participate in chelation with the adjacent pyridine and carbonyl groups, altering its reactivity profile. The locked geometry and distinct reactivity of the target compound make it a preferred scaffold for parallel synthesis libraries where controlled, sequential functionalization is required [2].

Organic Synthesis Parallel Chemistry Scaffold Decoration

Key Application Scenarios for 3-(Pyridin-3-yl)morpholin-2-one Based on Verified Evidence


CNS Drug Discovery: D3 Receptor-Selective Lead Generation

Use as a primary scaffold for synthesizing novel antipsychotic agents where D3 receptor selectivity is paramount. The patent-protected SAR guiding this application explicitly favors the 3-pyridinyl regioisomer, making this compound a strategic starting point for a medicinal chemistry program aimed at treating schizophrenia and related cognitive disorders [1]. Substituting with a non-3-pyridinyl analog at this stage would introduce a high risk of failure in achieving the required selectivity profile.

Ion Channel Modulator Synthesis: T-Type Calcium Channel Blockers

Leveraging the class-level precedent of morpholin-2-one scaffolds as potent and selective T-type calcium channel blockers, this compound can serve as a core for designing new agents for neuropathic pain or epilepsy [1]. Its unique spatial and electronic properties, distinct from simpler morpholine derivatives, are crucial for achieving the selectivity over N-type channels that was a hallmark of related active series.

Peptidomimetic and Bioisostere Exploration

Utilize the morpholin-2-one core as a constrained peptide bond isostere. The non-basic nitrogen and specific conformational constraint allow it to mimic amino acids in protease inhibitors or other peptidomimetic drugs, a property not shared by the more flexible and basic morpholine analog [1]. This makes the compound a valuable building block for improving the metabolic stability and oral bioavailability of peptide leads.

Quote Request

Request a Quote for 3-(Pyridin-3-yl)morpholin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.